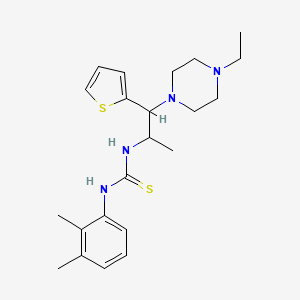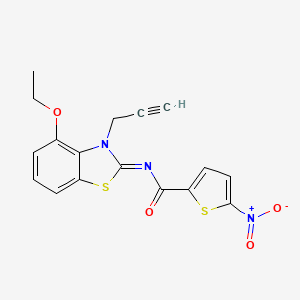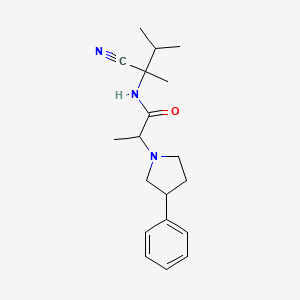
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide, also known as CPP-ACP, is a synthetic peptide that has gained much attention in the scientific community due to its potential applications in various fields. CPP-ACP is a non-toxic and biocompatible compound that has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is in the field of dentistry, where it is used as a remineralizing agent for the treatment of dental caries. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions.
In addition to its dental applications, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has also been studied for its potential use in drug delivery and gene therapy. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to enhance the cellular uptake of various drugs and genes, making it a promising candidate for the development of novel drug delivery systems.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes between N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and calcium and phosphate ions. These complexes are thought to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its remineralizing properties, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of dental caries and other infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is its non-toxic and biocompatible nature, which makes it an ideal candidate for use in various lab experiments. However, the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. One potential direction is the development of novel drug delivery systems using N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. Another potential direction is the use of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide in gene therapy to enhance the cellular uptake of therapeutic genes. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and its potential applications in various fields.
Conclusion:
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a synthetic peptide that has gained much attention in the scientific community due to its potential applications in various fields. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been extensively studied for its potential use in dental applications, drug delivery, and gene therapy. The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes between N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and calcium and phosphate ions. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have a wide range of biochemical and physiological effects, and its non-toxic and biocompatible nature makes it an ideal candidate for use in various lab experiments.
Synthesemethoden
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is synthesized through a series of chemical reactions that involve the coupling of two amino acids, namely, 3-phenylpyrrolidine and 1-cyano-1,2-dimethylpropylamine. The resulting compound is then further reacted with propanoic acid to form the final product, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-phenylpyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-14(2)19(4,13-20)21-18(23)15(3)22-11-10-17(12-22)16-8-6-5-7-9-16/h5-9,14-15,17H,10-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROABQGCSYRLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

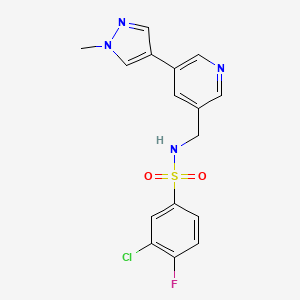
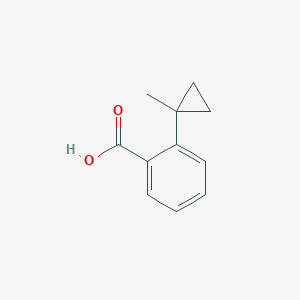

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)


![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)

